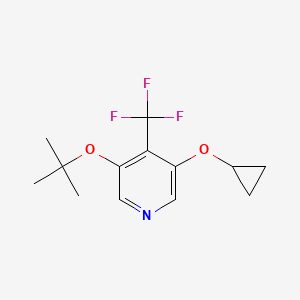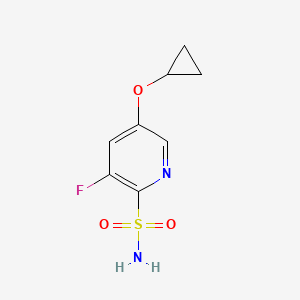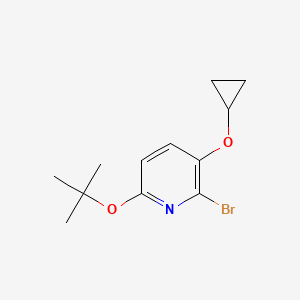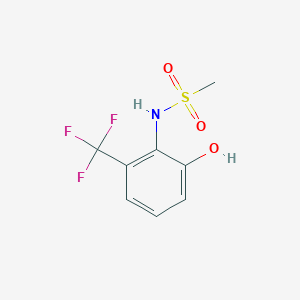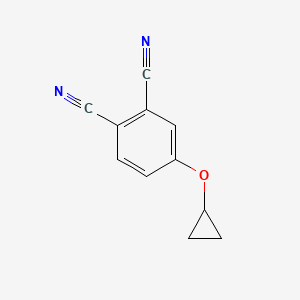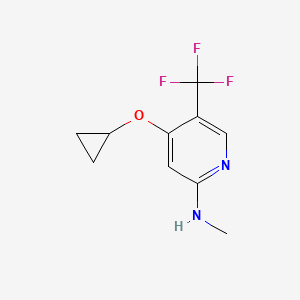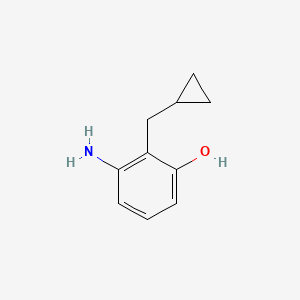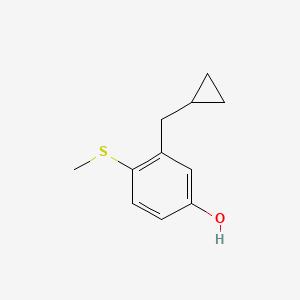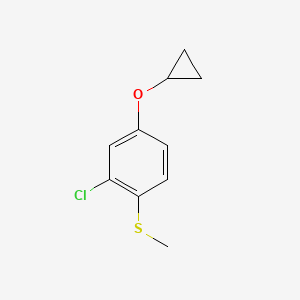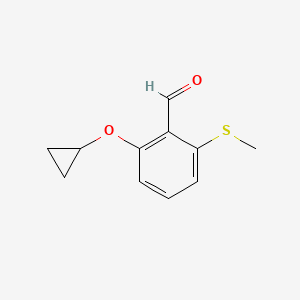
2-Cyclopropoxy-6-(methylthio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYCLOPROPOXY-6-(METHYLSULFANYL)BENZALDEHYDE is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol This compound features a benzaldehyde core substituted with a cyclopropoxy group at the 2-position and a methylsulfanyl group at the 6-position
Vorbereitungsmethoden
The synthesis of 2-CYCLOPROPOXY-6-(METHYLSULFANYL)BENZALDEHYDE can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-(methylsulfanyl)benzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-CYCLOPROPOXY-6-(METHYLSULFANYL)BENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy and methylsulfanyl groups can participate in substitution reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-CYCLOPROPOXY-6-(METHYLSULFANYL)BENZALDEHYDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s structural features may be explored for potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Wirkmechanismus
The mechanism of action of 2-CYCLOPROPOXY-6-(METHYLSULFANYL)BENZALDEHYDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
2-CYCLOPROPOXY-6-(METHYLSULFANYL)BENZALDEHYDE can be compared with other benzaldehyde derivatives, such as:
2-Methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
2-Hydroxy-5-(methylsulfanyl)benzaldehyde: Lacks the cyclopropoxy group but has similar reactivity and applications in organic synthesis.
Benzaldehyde: The simplest form of benzaldehyde, widely used in the synthesis of various organic compounds and as a flavoring agent.
The unique combination of the cyclopropoxy and methylsulfanyl groups in 2-CYCLOPROPOXY-6-(METHYLSULFANYL)BENZALDEHYDE imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H12O2S |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
2-cyclopropyloxy-6-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C11H12O2S/c1-14-11-4-2-3-10(9(11)7-12)13-8-5-6-8/h2-4,7-8H,5-6H2,1H3 |
InChI-Schlüssel |
SIJXTKFHPVCOOG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1C=O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


